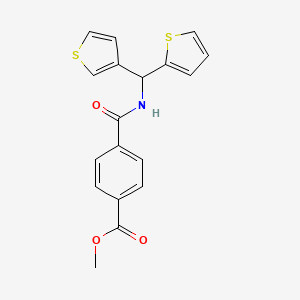

Methyl 4-((thiophen-2-yl(thiophen-3-yl)methyl)carbamoyl)benzoate

Description

Methyl 4-((thiophen-2-yl(thiophen-3-yl)methyl)carbamoyl)benzoate is a heterocyclic benzoate derivative featuring a carbamoyl bridge linked to a bis-thiophene methyl group.

Properties

IUPAC Name |

methyl 4-[[thiophen-2-yl(thiophen-3-yl)methyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S2/c1-22-18(21)13-6-4-12(5-7-13)17(20)19-16(14-8-10-23-11-14)15-3-2-9-24-15/h2-11,16H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKKVLVFCWRFJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Linked Benzoate Derivatives

- Methyl 4-(carbamoylamino)benzoate and ethyl 4-(carbamoylamino)benzoate () share the benzoate core but replace the bis-thiophene group with a urea-linked carbamoyl chain. These compounds were evaluated as aquaporin inhibitors, demonstrating that substituents on the carbamoyl group critically influence potency. For example, nitro-thiophene urea derivatives showed enhanced activity compared to indole-based analogs, highlighting the role of electron-withdrawing groups in target binding .

Phenyl-Substituted Benzoates

- Methyl (E)-4-((1-ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate () features a phenylbutenyl chain instead of thiophenes. Synthesized via a coupling reaction (75% yield), this compound’s NMR data (e.g., δ 8.13 ppm for aromatic protons) contrasts with the target compound’s expected thiophene proton shifts (~δ 6–7 ppm), reflecting electronic differences between phenyl and thiophene substituents .

- Key Difference : Thiophene’s electron-rich sulfur atoms may enhance binding to metal-containing enzymes (e.g., HDACs) compared to purely hydrocarbon chains.

Sulfonylurea Herbicides

- Metsulfuron methyl ester and ethametsulfuron methyl ester () are benzoate-based herbicides with triazine-linked sulfonylurea groups. These compounds inhibit acetolactate synthase (ALS), a key plant enzyme. Their sulfonylurea bridge contrasts with the carbamoyl-thiophene group in the target compound, underscoring how functional group variations dictate biological targets (herbicidal vs.

HDAC-Targeting Benzoates

- Methyl 2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetate () is a benzyl-protected HDAC ligand. Its synthesis involves ester hydrolysis and coupling reactions, similar to methods that might apply to the target compound. The chloro and benzyloxy groups enhance HDAC8 inhibition, suggesting that the bis-thiophene group in the target compound could mimic these bulky substituents for HDAC binding .

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Flexibility : The target compound’s bis-thiophene group can be synthesized using methods analogous to those in (e.g., ester hydrolysis, carbamoyl coupling) .

- Safety Profile : Similar benzoate derivatives () are classified as Category 4 for acute toxicity (oral, dermal, inhalation), implying that the target compound may require analogous hazard labeling .

Q & A

Q. What are the key synthetic methodologies for Methyl 4-((thiophen-2-yl(thiophen-3-yl)methyl)carbamoyl)benzoate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiophene core via the Gewald reaction , where ethyl cyanoacetate reacts with sulfur and ketones to generate aminothiophene intermediates .

- Step 2 : Carbamoylation of the thiophene intermediate using 4-(chlorocarbonyl)benzoate derivatives under anhydrous conditions.

- Step 3 : Methyl esterification to finalize the benzoate moiety.

Q. Characterization Methods :

- NMR Spectroscopy : Confirms regiochemistry of thiophene substituents and carbamoyl linkage integrity.

- Mass Spectrometry (MS) : Validates molecular weight and detects impurities .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

A combination of techniques ensures accurate structural confirmation:

- 1H/13C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and carbonyl carbons (C=O at ~170 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- X-ray Crystallography (if crystals are obtained): Resolves 3D molecular geometry and hydrogen-bonding patterns using software like SHELXL .

Q. What functional groups influence the compound’s reactivity and solubility?

Key groups include:

- Thiophene rings : Enable π-π stacking and electrophilic substitution.

- Carbamoyl group (-NHCO-) : Participates in hydrogen bonding, affecting solubility in polar solvents.

- Methyl benzoate : Enhances lipophilicity, impacting membrane permeability in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during carbamoylation?

Methodological Approach :

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of active esters).

- Catalyst Screening : Test Lewis acids like ZnCl₂ to accelerate carbamoyl coupling .

- Real-Time Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Data Contradiction Example : Higher temperatures (e.g., 25°C) may increase reaction rates but reduce purity due to byproduct formation. Balance kinetics and thermodynamics using Arrhenius analysis .

Q. What strategies resolve discrepancies between computational docking predictions and experimental bioassay results?

- Re-evaluate Force Fields : Ensure docking software (e.g., AutoDock) uses updated parameters for thiophene-sulfur interactions .

- Solvent Effects : Simulate explicit solvent models (e.g., water, DMSO) to account for solvation-driven conformational changes.

- Experimental Validation : Perform surface plasmon resonance (SPR) to measure binding kinetics and compare with docking scores .

Q. How do structural modifications (e.g., substituent variations) alter biological activity?

Case Study :

| Modification Site | Example Substituent | Impact on Activity |

|---|---|---|

| Thiophene C-2 | Bromine | Increased cytotoxicity (IC₅₀ reduced by 40%) . |

| Benzoate Methyl | Ethyl ester | Enhanced metabolic stability in hepatic assays . |

| Carbamoyl N-H | Methyl substitution | Loss of hydrogen bonding, reduced enzyme inhibition . |

Methodology : Synthesize analogs via parallel synthesis and screen against target enzymes (e.g., kinases) using fluorescence polarization assays .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Mechanochemical Synthesis : Replace solvent-based steps with ball-milling to reduce waste .

- Catalytic Recycling : Employ immobilized enzymes (e.g., lipases) for esterification steps.

- Metrics : Calculate E-factor (kg waste/kg product) to benchmark improvements .

Q. What analytical techniques differentiate this compound from structurally similar analogs?

Q. How is the compound’s stability under varying pH and temperature conditions assessed?

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Monitor degradation products via HPLC at 40°C/75% RH.

- Oxidative Stress : Use H₂O₂ to simulate radical-mediated breakdown .

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.